REACTION_CXSMILES
|
[C:1]1([NH:7][NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:9](=O)[CH3:10].[O-:12][C:13]#[N:14].[Na+].Cl[O-].[Na+]>C(O)(=O)C.O>[CH3:9][C:10]1[NH:14][C:13](=[O:12])[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[N:8]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium cyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
that maintained the reaction mixture temperature at about 12° to 15° C
|
Type
|
ADDITION
|
Details
|
The complete addition required about five minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
Immediately upon completion of addition
|
Type
|
ADDITION
|
Details
|
The complete addition required about 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
was warmed to about 20° C
|
Type
|
TEMPERATURE
|
Details
|
that maintained the reaction mixture temperature at 25° to 40° C
|
Type
|
ADDITION
|
Details
|
The complete addition required about one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for about one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
about 220 pounds (approximately 72%) of the acetic acid/water solvent was removed by distillation under vacuum (50 mm Hg)
|
Type
|
ADDITION
|
Details
|
Water, 82 pounds, was added
|
Type
|
TEMPERATURE
|
Details
|
the resultant slurry was cooled to 25° C
|
Type
|
CUSTOM
|
Details
|
The product was isolated by centrifugation
|
Type
|
WASH
|
Details
|
washed on the centrifuge with water
|
Type
|
CUSTOM
|
Details
|
The product was dried at 70° C. under vacuum
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN(C(N1)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 64.2% | |
YIELD: CALCULATEDPERCENTYIELD | 76.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |